9-Hydroxyminocycline is a significant metabolite of minocycline, a semisynthetic derivative of tetracycline. This compound is notable for its role in the pharmacological activity of minocycline, particularly in antibacterial applications. The identification of 9-hydroxyminocycline as a principal metabolite highlights its potential therapeutic implications and biological significance.
9-Hydroxyminocycline is primarily derived from the metabolism of minocycline in humans. Studies have shown that after administration, minocycline undergoes metabolic processes that yield several metabolites, with 9-hydroxyminocycline being the most prominent one identified through mass spectrometry and spectrophotometric analysis .
Chemically, 9-hydroxyminocycline belongs to the class of tetracycline antibiotics. It is categorized as a hydroxylated derivative of minocycline, which enhances its solubility and potentially alters its pharmacokinetic properties compared to its parent compound.
The synthesis of 9-hydroxyminocycline can be achieved through various chemical processes. One notable method involves the reaction of minocycline with specific reagents under controlled conditions to introduce a hydroxyl group at the ninth carbon position.
The molecular structure of 9-hydroxyminocycline features a tetracyclic core typical of tetracycline antibiotics, with a hydroxyl group (-OH) attached at the ninth carbon atom.
9-Hydroxyminocycline participates in various chemical reactions typical for hydroxylated compounds, including oxidation and conjugation reactions.
The mechanism by which 9-hydroxyminocycline exerts its effects is closely related to that of minocycline. It primarily functions by inhibiting bacterial protein synthesis.
9-Hydroxyminocycline has several applications within medical and pharmaceutical research:
Molecular formula: C₂₃H₂₇N₃O₈Molecular weight: 473.48 g/mol (monoisotopic mass: 473.1798 g/mol) [2] [6]CAS Registry Number: 81902-32-1 [6]
The IUPAC name for 9-hydroxyminocycline is:(4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,9,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide [2] [6]. This nomenclature reflects its stereospecific tetracyclic scaffold with five hydroxyl groups and two dimethylamino substituents.
The core structure retains the tetracycline backbone but incorporates a hydroxyl group at the C9 position (absent in minocycline). This modification occurs in the cyclohexane (C) ring of the tetracycline system [4] [9]. The stereochemistry is defined by four chiral centers (4S, 4aS, 5aR, 12aS), which are conserved relative to minocycline [2] [5].
Table 1: Atomic-Level Structural Data
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₇N₃O₈ |
Canonical SMILES | [H][C@@]12CC3=C(C(O)=C(O)C=C3N(C)C)C(=O)C1=C(O)[C@]1(O)C(=O)C(C(N)=O)=C(O)C@@H[C@]1([H])C2 |
InChI Key | LDKLZNWFPCMUDZ-IRDJJEOVSA-N |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 10 |
Solubility: Predicted water solubility is 3.38 mg/mL, indicating moderate hydrophilicity [2]. The additional C9 hydroxyl group enhances water solubility compared to minocycline (logP = -0.7 vs. minocycline’s 0.11) [2] [5].
Acid-base properties:
Stability: Susceptible to epimerization at C4 under acidic conditions, similar to other tetracyclines. Hydrophilic formulations improve stability by reducing degradation to 4-epiminocycline [8].
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Prediction Method |
---|---|---|
LogP | -0.7 (minocycline: 0.11) | ALOGPS |
Water Solubility | 3.38 mg/mL | ALOGPS |
Polar Surface Area | 184.86 Ų | ChemAxon |
Rotatable Bonds | 3 | ChemAxon |
pKa (strongest acidic) | 3.14 | ChemAxon |
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
Infrared Spectroscopy (FTIR):Key bands include:
Table 3: Key Spectral Assignments
Technique | Spectral Region | Assignment |
---|---|---|
¹H NMR | δ 2.6–3.0 ppm | N(CH₃)₂ groups |
δ 3.5–4.5 ppm | Aliphatic ring protons (H4, H4a) | |
FTIR | 1670 cm⁻¹ | Carboxamide C=O stretch |
1620–1640 cm⁻¹ | Conjugated ketone stretches | |
MS | m/z 474.1876 | [M+H]⁺ (exact mass) |
Structural differences:
Polarity and solubility:
Biological significance:
Table 4: Structural and Property Comparison with Minocycline
Property | 9-Hydroxyminocycline | Minocycline |
---|---|---|
Molecular Formula | C₂₃H₂₇N₃O₈ | C₂₃H₂₇N₃O₇ |
Molecular Weight | 473.48 g/mol | 457.48 g/mol |
C9 Substituent | -OH | -H |
Calculated logP | -0.7 | 0.11 |
Hydrogen Bond Donors | 6 | 5 |
Role | Active metabolite | Parent drug |
The C9 hydroxyl group introduces steric hindrance near the D ring, potentially reducing binding affinity to bacterial ribosomes compared to minocycline. This is consistent with its status as a detoxification product rather than a therapeutically optimized compound [4] [5].
CAS No.: 112484-85-2
CAS No.: 10606-14-1